N-(5-methyl-1,3,4-thiadiazol-2-yl)-6,7-dioxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-a]pyrazine-2-carboxamide
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-6,7-dioxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-a]pyrazine-2-carboxamide is a complex organic compound featuring a thiadiazole ring and a pyrazino[1,2-a]pyrazine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an anticancer agent. The presence of multiple heterocyclic rings in its structure suggests it may interact with various biological targets, making it a promising candidate for drug development.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-6,7-dioxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O3S/c1-6-14-15-10(21-6)13-11(20)16-2-3-17-7(5-16)4-12-8(18)9(17)19/h7H,2-5H2,1H3,(H,12,18)(H,13,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPKAVPALIEGPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)N2CCN3C(C2)CNC(=O)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-6,7-dioxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-a]pyrazine-2-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride under reflux conditions. This reaction yields 5-methyl-1,3,4-thiadiazole-2-amine.
Construction of the Pyrazino[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors such as diaminopyrazine with diketones under acidic conditions to form the hexahydropyrazino[1,2-a]pyrazine core.
Coupling Reaction: The final step is the coupling of the thiadiazole derivative with the pyrazino[1,2-a]pyrazine core using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography would be critical factors in the industrial process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrazino[1,2-a]pyrazine core, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various N-substituted thiadiazole derivatives.
Scientific Research Applications
N-(5-methyl-1,3,4-thiadiazol-2-yl)-6,7-dioxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-a]pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It is believed to inhibit enzymes or proteins critical for cancer cell survival and proliferation. The thiadiazole ring can mimic nucleic acid bases, potentially interfering with DNA replication and transcription processes. Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrazino[1,2-a]pyrazine Derivatives: Compounds with this core structure are known for their diverse pharmacological activities, including anti-inflammatory and anticancer effects.
Uniqueness
N-(5-methyl-1,3,4-thiadiazol-2-yl)-6,7-dioxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-a]pyrazine-2-carboxamide is unique due to the combination of the thiadiazole and pyrazino[1,2-a]pyrazine rings, which may confer enhanced biological activity and specificity compared to other compounds with only one of these rings. This dual-ring structure allows for multiple modes of action and potential interactions with a broader range of biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
